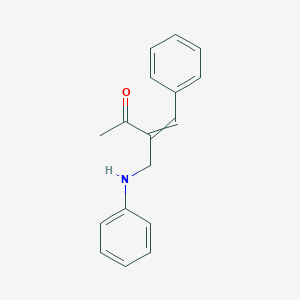
3-(Anilinomethyl)-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anilinomethyl)-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes an anilinomethyl group and a phenylbutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anilinomethyl)-4-phenylbut-3-en-2-one typically involves the reaction of aniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between aniline and 4-phenylbut-3-en-2-one in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Anilinomethyl)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Anilinomethyl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt bacterial cell membranes, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with essential bacterial enzymes and proteins .
Comparison with Similar Compounds
3-(Anilinomethyl)-4-phenylbutan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-(Anilinomethyl)-3-phenylbut-3-en-2-one: Similar structure but with different positioning of the anilinomethyl group.
3-(Anilinomethyl)-4-phenylpent-3-en-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-(Anilinomethyl)-4-phenylbut-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
873849-66-2 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(anilinomethyl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NO/c1-14(19)16(12-15-8-4-2-5-9-15)13-18-17-10-6-3-7-11-17/h2-12,18H,13H2,1H3 |
InChI Key |
GKSRDQUSTUIKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















